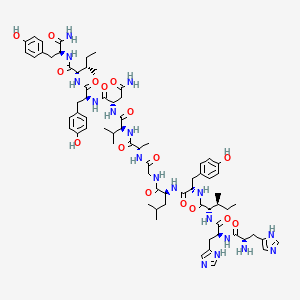

Xelafaslatide

Description

Properties

CAS No. |

2040964-58-5 |

|---|---|

Molecular Formula |

C71H100N18O16 |

Molecular Weight |

1461.7 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]butanediamide |

InChI |

InChI=1S/C71H100N18O16/c1-10-38(7)59(70(104)81-50(61(74)95)25-41-12-18-46(90)19-13-41)88-67(101)53(27-43-16-22-48(92)23-17-43)84-66(100)55(30-56(73)93)86-69(103)58(37(5)6)87-62(96)40(9)80-57(94)33-77-64(98)51(24-36(3)4)83-65(99)52(26-42-14-20-47(91)21-15-42)85-71(105)60(39(8)11-2)89-68(102)54(29-45-32-76-35-79-45)82-63(97)49(72)28-44-31-75-34-78-44/h12-23,31-32,34-40,49-55,58-60,90-92H,10-11,24-30,33,72H2,1-9H3,(H2,73,93)(H2,74,95)(H,75,78)(H,76,79)(H,77,98)(H,80,94)(H,81,104)(H,82,97)(H,83,99)(H,84,100)(H,85,105)(H,86,103)(H,87,96)(H,88,101)(H,89,102)/t38-,39-,40-,49-,50-,51-,52-,53-,54-,55-,58-,59-,60-/m0/s1 |

InChI Key |

MDQMJABKOUZYGG-QZJYLVOGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CN=CN5)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)CC)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CN=CN5)N |

Origin of Product |

United States |

Foundational & Exploratory

Xelafaslatide: A Targeted Inhibitor of Fas-Mediated Apoptosis and Inflammation in Retinal Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Xelafaslatide (formerly ONL1204) is a first-in-class, small-molecule inhibitor of the Fas receptor, a key mediator of apoptosis and inflammation in retinal cells. By selectively blocking the Fas signaling pathway, this compound presents a novel neuroprotective strategy for a range of retinal diseases characterized by photoreceptor and retinal ganglion cell loss. This technical guide provides a comprehensive overview of the mechanism of action of this compound in retinal cells, supported by preclinical data, detailed experimental methodologies, and an exploration of the underlying signaling cascades.

Introduction: The Role of Fas Signaling in Retinal Degeneration

The Fas receptor (also known as CD95 or APO-1), a member of the tumor necrosis factor (TNF) receptor superfamily, plays a critical role in the programmed cell death (apoptosis) of retinal cells.[1][2][3] Upregulation and activation of the Fas receptor by its cognate ligand (FasL) are implicated in the pathophysiology of numerous retinal diseases, including age-related macular degeneration (AMD), retinal detachment, and glaucoma.[3][4][5]

Upon binding of FasL, the Fas receptor trimerizes and recruits the Fas-associated death domain (FADD) adaptor protein. This complex, in turn, recruits and activates pro-caspase-8, an initiator caspase that triggers a downstream cascade of executioner caspases (e.g., caspase-3), ultimately leading to cellular demise.[6][7][8] Beyond its pro-apoptotic function, Fas signaling also contributes to neuroinflammation by promoting the activation of microglia and the production of pro-inflammatory cytokines.[1][4][5] this compound is a synthetic peptide designed to competitively inhibit the binding of FasL to the Fas receptor, thereby neutralizing both apoptotic and inflammatory signaling.[5][9]

Core Mechanism of Action of this compound

This compound directly targets the extracellular domain of the Fas receptor, preventing its activation by FasL.[1][9] This inhibition occurs at the apex of the Fas signaling cascade, effectively blocking the initiation of both the extrinsic apoptosis pathway and associated inflammatory responses.[9] Preclinical studies have demonstrated that by inhibiting Fas activation, this compound significantly reduces caspase-8 activation, a key indicator of Fas-mediated apoptosis.[4][10][11]

dot graph TD{ rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead=vee, penwidth=1.5];

} caption: "this compound's Mechanism of Action in the Fas Signaling Pathway"

Preclinical Efficacy in Retinal Disease Models

The neuroprotective effects of this compound have been demonstrated in multiple preclinical models of retinal degeneration.

Inherited Retinal Degeneration (IRD)

In the rd10 and P23H mouse models of retinitis pigmentosa, intravitreal administration of this compound resulted in a significant reduction in photoreceptor apoptosis, as measured by TUNEL staining, and a corresponding preservation of the outer nuclear layer (ONL) thickness.[4][10][11] This structural preservation was correlated with improved retinal function, evidenced by enhanced scotopic and photopic electroretinography (ERG) responses.[4][10]

Retinal Detachment

In a rat model of retinal detachment, a precursor molecule to this compound, Met12, was shown to inhibit the activation of caspases 3, 8, and 9.[12] This led to a decrease in TUNEL-positive photoreceptors and a thicker ONL two months post-detachment.[12]

Glaucoma

In a microbead-induced mouse model of glaucoma, a single intravitreal injection of this compound significantly reduced retinal ganglion cell (RGC) death and axon degeneration.[5] This neuroprotective effect was accompanied by a marked reduction in microglia activation and the expression of pro-inflammatory genes.[5]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies evaluating the efficacy of this compound and its precursors.

Table 1: Effect of this compound on Photoreceptor Apoptosis and Retinal Structure

| Preclinical Model | Treatment | Outcome Measure | Result | Reference |

| rd10 Mouse (IRD) | This compound (ONL1204) | TUNEL-positive photoreceptors | Significant decrease vs. vehicle | [4][10][11] |

| P23H Mouse (IRD) | This compound (ONL1204) | Outer Nuclear Layer (ONL) Thickness | Significant preservation vs. vehicle | [4][10] |

| Rat Retinal Detachment | Met12 (precursor) | Outer Nuclear Layer (ONL) Thickness | Significantly thicker at 2 months vs. control | [12] |

Table 2: Effect of this compound on Caspase Activity

| Preclinical Model/Cell Line | Treatment | Outcome Measure | Result | Reference |

| 661W cells (in vitro) | Met12 (precursor) | Fas-induced Caspase-8 activity | Inhibition of activation | [12] |

| Rat Retinal Detachment | Met12 (precursor) | Caspase-3, -8, and -9 activity | Inhibition of activation | [12] |

| Chronic Mouse Model of AMD | This compound (ONL1204) | Caspase-8 activity in RPE lysates | Significantly reduced vs. vehicle | [13] |

Table 3: Effect of this compound on Retinal Function and Inflammation

| Preclinical Model | Treatment | Outcome Measure | Result | Reference |

| rd10 & P23H Mice (IRD) | This compound (ONL1204) | Scotopic & Photopic ERG | Increased response vs. vehicle | [4][10] |

| Mouse Model of Glaucoma | This compound (ONL1204) | Microglia activation (Iba1+ cells) | Abrogated activation vs. vehicle | [5] |

| Chronic Mouse Model of AMD | This compound (ONL1204) | Inflammatory cell infiltration (IBA1+) | Decreased infiltration vs. vehicle | [13] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the mechanism of action of this compound.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining for Apoptosis Detection in Retinal Cryosections

-

Tissue Preparation: Euthanize animals and enucleate eyes. Fix eyes in 4% paraformaldehyde (PFA) for 1 hour at 4°C. Embed whole eye cups in optimal cutting temperature (OCT) compound and prepare 10-µm-thick cryosections.

-

Permeabilization: Thaw sections at room temperature for 20 minutes. Immerse slides in 4% PFA for 30 minutes for post-fixation. Wash twice with phosphate-buffered saline (PBS) for 5 minutes each. Permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

TUNEL Reaction: Wash slides twice with PBS. Add 50 µL of TUNEL reaction mixture (e.g., In Situ Cell Death Detection Kit, TMR Red, Roche) to each section. Incubate for 60 minutes at 37°C in a humidified, dark chamber.

-

Counterstaining and Mounting: Rinse slides three times with PBS. Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount coverslips using an appropriate mounting medium.

-

Imaging and Quantification: Capture images using a fluorescence microscope. Count TUNEL-positive nuclei in the outer nuclear layer.

Caspase-8 Activity Assay (Colorimetric)

-

Lysate Preparation: Dissect retinas and place in chilled cell lysis buffer. Incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute. Collect the supernatant (cytosolic extract).

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Assay Reaction: In a 96-well plate, add 50 µL of 2X Reaction Buffer to each well. Add 50 µL of the cell lysate (containing 50-200 µg of protein).

-

Substrate Addition: Add 5 µL of the Caspase-8 substrate, IETD-pNA (4 mM stock, 200 µM final concentration).

-

Incubation and Measurement: Incubate at 37°C for 1-2 hours, protected from light. Read the absorbance at 400-405 nm using a microplate reader.

-

Data Analysis: Calculate the fold-increase in Caspase-8 activity by comparing the results from treated samples to uninduced controls.

Electroretinography (ERG) in Mouse Models

-

Animal Preparation: Dark-adapt mice overnight. Anesthetize the mouse (e.g., intraperitoneal injection of ketamine/xylazine). Dilate pupils with topical 1% tropicamide and 2.5% phenylephrine.

-

Electrode Placement: Place a ground electrode subcutaneously in the tail, a reference electrode subcutaneously between the eyes, and a gold-plated contact lens electrode on the cornea, kept moist with 0.3% hypromellose gel.

-

Scotopic ERG (Rod-driven responses): In complete darkness, present single-flash stimuli of increasing intensity. Record the a-wave (photoreceptor response) and b-wave (bipolar cell response).

-

Photopic ERG (Cone-driven responses): Light-adapt the mouse for 10 minutes to a background illumination to saturate rod responses. Present single-flash stimuli of increasing intensity against the background light to record cone-driven responses.

-

Data Analysis: Measure the amplitude of the a-wave from baseline to the trough and the b-wave from the a-wave trough to the peak.

Conclusion

This compound represents a promising, targeted therapeutic approach for the treatment of a variety of retinal diseases. Its mechanism of action, centered on the inhibition of the Fas receptor, addresses both the apoptotic and inflammatory pathways that contribute to retinal cell death. The robust preclinical data demonstrating its ability to protect photoreceptors and retinal ganglion cells, preserve retinal structure and function, and reduce inflammation underscores its potential as a potent neuroprotective agent. The detailed methodologies provided herein offer a framework for the continued investigation and development of this compound and other Fas inhibitors for the treatment of retinal pathologies.

References

- 1. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring glutamate receptor activation-induced apoptotic cell death in ischemic rat retina using the TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Immunofluorescence and TUNEL Assays [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. deepdyve.com [deepdyve.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of Murine Retinal Function by Electroretinography [bio-protocol.org]

- 11. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 12. Inhibition of retinal detachment-induced apoptosis in photoreceptors by a small peptide inhibitor of the fas receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

Xelafaslatide: A Novel Fas Inhibitor for Photoreceptor Neuroprotection

An In-depth Technical Guide on the Mechanism of Action and Supporting Preclinical and Clinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xelafaslatide (formerly ONL1204) is a first-in-class small-molecule inhibitor of the Fas receptor, a key mediator of apoptosis (programmed cell death). By blocking the Fas signaling pathway, this compound is being developed as a neuroprotective agent to prevent photoreceptor cell death in a range of retinal diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by a detailed summary of preclinical and clinical data, and outlines the key experimental protocols used to evaluate its efficacy.

Introduction: The Role of Fas-Mediated Apoptosis in Photoreceptor Cell Death

Photoreceptor cell death is the final common pathway leading to vision loss in numerous retinal degenerative diseases, including age-related macular degeneration (AMD), retinitis pigmentosa (RP), and retinal detachment. One of the critical pathways implicated in this process is the extrinsic apoptosis pathway, initiated by the activation of the Fas receptor (also known as CD95 or APO-1).

The Fas receptor is a member of the tumor necrosis factor (TNF) receptor superfamily.[1] Its activation by its natural ligand, Fas ligand (FasL), triggers a signaling cascade that culminates in the activation of executioner caspases and subsequent apoptotic cell death.[1][2] Studies have demonstrated that Fas is expressed in photoreceptors, and its signaling is activated in various models of retinal injury and degeneration.[1][3][4] Therefore, inhibition of the Fas pathway presents a promising therapeutic strategy for preserving photoreceptor viability and function.

This compound: Mechanism of Action

This compound is a small peptide inhibitor designed to specifically bind to the Fas receptor, thereby preventing its interaction with FasL.[5][6] This blockade of the initial step in the Fas signaling cascade inhibits the downstream activation of pro-apoptotic proteins, ultimately protecting photoreceptors from cell death.

The proposed mechanism of action is illustrated in the signaling pathway diagram below.

Preclinical Evidence of Efficacy

The neuroprotective effects of this compound have been demonstrated in multiple preclinical models of retinal disease.

Retinitis Pigmentosa Mouse Models

In the rd10 and P23H mouse models of retinitis pigmentosa, a single intravitreal injection of ONL1204 resulted in a significant reduction in photoreceptor apoptosis and preservation of retinal structure and function.[7]

| Outcome Measure | Animal Model | Treatment | Result | Reference |

| Caspase-8 Activity | rd10 mice | ONL1204 | Decreased compared to vehicle | [6][7] |

| TUNEL-positive cells in ONL | rd10 mice | ONL1204 | Decreased number compared to vehicle | [6][7] |

| Photoreceptor Cell Counts | rd10 and P23H mice | ONL1204 | Enhanced compared to vehicle | [7] |

| Visual Function (ERG) | rd10 and P23H mice | ONL1204 | Improved compared to vehicle | [7] |

Retinal Detachment Models

In models of retinal detachment, inhibition of the Fas pathway has been shown to significantly reduce photoreceptor cell death and preserve the outer nuclear layer (ONL) thickness.[1] A precursor molecule to this compound, Met12, was shown to inhibit caspase-3, -8, and -9 activation after retinal detachment and resulted in a thicker ONL and higher photoreceptor counts.[2]

| Outcome Measure | Treatment | Result | Reference |

| TUNEL-positive photoreceptors | Fas receptor-neutralizing antibody, siFas | Significant reduction | [1] |

| ONL Cell Counts and Thickness | Fas receptor-neutralizing antibody, siFas | Significant preservation | [1] |

| Caspase-3, -8, and -9 Activity | Met12 (precursor to ONL1204) | Inhibited activation | [2] |

| ONL Thickness and Photoreceptor Count | Met12 (precursor to ONL1204) | Significantly higher | [2] |

Clinical Development and Efficacy

This compound is currently being evaluated in clinical trials for geographic atrophy (GA) secondary to AMD.

Phase 1b Study in Geographic Atrophy (NCT04744662)

A Phase 1b study demonstrated that this compound was generally safe and well-tolerated, with encouraging efficacy signals.[5][8]

| Component | Treatment Groups | Key Efficacy Finding | Reference |

| Open-Label Dose Escalation | Single intravitreal injection of ONL1204 | 42% average reduction in lesion growth in the treated eye compared to the untreated fellow eye at 6 months. | [1] |

| Randomized, Controlled | Low-dose ONL1204 (50 µg), high-dose ONL1204 (200 µg), or sham injection (2 injections, 3 months apart) | 24% reduction in GA lesion growth rate in the low-dose group and a 50% reduction in the high-dose group compared to sham. | [1] |

Phase 2 GALAXY Trial (NCT06659445)

A global Phase 2 trial, GALAXY, is currently enrolling patients to further evaluate the efficacy and safety of this compound in GA.[8][9]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

TUNEL Staining of Mouse Retinal Cryosections

This protocol is for the detection of apoptotic cells in retinal tissue via the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.

Materials:

-

Phosphate-buffered saline (PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

In situ cell death detection kit (e.g., TMR Red, Roche)

-

DAPI (4′,6-diamidino-2-phenylindole)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Thaw and hydrate retinal cryosections on slides in PBS for 15 minutes at room temperature.

-

Permeabilize the tissue according to the chosen reagent's protocol.

-

Wash the slides three times with PBS.

-

Incubate the cryosections with 50 µl of the TUNEL reaction mixture for 1 hour at 37°C in a humidified, dark chamber.

-

Rinse the slides three times with PBS.

-

Counterstain with DAPI to visualize all cell nuclei.

-

Mount the slides with an appropriate mounting medium.

-

Acquire images using a confocal microscope.

-

Quantify the number of TUNEL-positive nuclei within the outer nuclear layer.

Caspase-8 Colorimetric Assay

This protocol measures the activity of caspase-8 in retinal lysates, a key initiator caspase in the Fas-mediated apoptotic pathway.

Materials:

-

Cell Lysis Buffer

-

Protein assay reagent (e.g., Bradford)

-

2X Reaction Buffer

-

Dithiothreitol (DTT)

-

Caspase-8 substrate (IETD-pNA)

-

Microplate reader

Procedure:

-

Homogenize retinal tissue in chilled Cell Lysis Buffer.

-

Incubate the lysate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).

-

Determine the protein concentration of the extract.

-

Dilute the lysate to a concentration of 50-200 µg of protein per 50 µL of Cell Lysis Buffer in a 96-well plate.

-

Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.

-

Add 5 µL of 4 mM IETD-pNA substrate (200 µM final concentration).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Read the absorbance at 400-405 nm using a microplate reader.

-

The fold-increase in caspase-8 activity can be determined by comparing the results with a control group.

Electroretinography (ERG) in Mouse Models

ERG is a non-invasive technique used to assess the function of the retina in response to a light stimulus.

Procedure:

-

Dark Adaptation: Mice are dark-adapted overnight to maximize rod sensitivity.

-

Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.

-

Electrode Placement: A corneal electrode, a reference electrode, and a ground electrode are placed on the mouse.

-

Scotopic ERG: Rod-driven responses are recorded in the dark-adapted state in response to flashes of increasing light intensity.

-

Light Adaptation: Mice are then light-adapted for a period (e.g., 10 minutes) to saturate rod function.

-

Photopic ERG: Cone-driven responses are recorded in the light-adapted state.

-

Data Analysis: The amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar and Müller cell response) are measured and analyzed.

Conclusion

This compound represents a targeted, mutation-independent approach to treating retinal degenerative diseases by inhibiting the Fas-mediated apoptotic pathway in photoreceptors. Preclinical studies have provided robust evidence of its neuroprotective effects, and early clinical data in patients with geographic atrophy are promising. The ongoing Phase 2 GALAXY trial will provide further insights into the therapeutic potential of this novel Fas inhibitor. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other neuroprotective agents in the field of retinal drug development.

References

- 1. Fas Inhibition Shows Neuroprotective Benefit for GA | Retinal Physician [retinalphysician.com]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Murine Retinal Function by Electroretinography [bio-protocol.org]

- 5. pubcompare.ai [pubcompare.ai]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Functional Phenotyping of Mouse Models with ERG | Springer Nature Experiments [experiments.springernature.com]

- 9. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

A Technical Guide to the Preclinical Studies of Xelafaslatide (ONL1204): A Novel Fas Inhibitor for Retinal Diseases

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xelafaslatide (ONL1204) is an investigational, first-in-class small molecule inhibitor of the Fas receptor designed to protect key retinal cells from apoptosis (programmed cell death) and inflammation.[1][2][3] Retinal cell death is a final common pathway in a wide range of debilitating retinal diseases, including Geographic Atrophy (GA) associated with dry age-related macular degeneration (AMD), retinal detachment, and glaucoma.[1][4] Preclinical studies have demonstrated that this compound prevents retinal cell death and inflammation in various disease models.[5] Notably, the compound exhibits a prolonged ocular half-life of over 100 days in animal models, suggesting the potential for infrequent dosing in a clinical setting (e.g., every three to six months).[5][6][7] This whitepaper provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental protocols used in its evaluation.

Introduction to Retinal Disease and the Fas/FasL Pathway

Many retinal diseases, regardless of their primary cause, converge on a common pathological endpoint: the death of essential retinal cells, such as photoreceptors and retinal pigment epithelium (RPE).[1][8] This cellular demise, driven by both direct and inflammatory signaling pathways, is the primary cause of irreversible vision loss.[1][8]

A critical mediator of this process is the Fas receptor (also known as CD95 or APO-1), a member of the tumor necrosis factor (TNF) receptor superfamily.[2][9] When bound by its cognate ligand, Fas ligand (FasL), the Fas receptor initiates a signaling cascade that is a potent activator of apoptosis and pro-inflammatory pathways.[2][10][11] Upregulation and activation of the Fas receptor are observed during retinal disease states.[2] Therefore, inhibiting the Fas/FasL pathway represents a promising therapeutic strategy to provide neuroprotection across multiple retinal conditions. This compound is a small peptide developed to directly inhibit Fas activation, thereby blocking the downstream cell death and inflammatory signals at their apex.[2][5][12]

Mechanism of Action of this compound

This compound is a 12-amino acid peptide that functions as a first-in-class Fas inhibitor.[5][9] It is designed to block the activation of the Fas receptor, preventing the recruitment of the FADD (Fas-Associated Death Domain) adaptor protein.[12][13] This action halts the formation of the Death-Inducing Signaling Complex (DISC) and the subsequent activation of initiator caspase-8 and effector caspases (e.g., caspase-3), which are responsible for executing apoptosis.[5][10][11] By intervening at this upstream point, this compound effectively shuts down both the apoptotic and inflammatory cascades mediated by Fas signaling.[2][8]

Preclinical Pharmacokinetics (PK)

The pharmacokinetic profile of this compound was evaluated following a single intravitreal (IVT) injection in both rabbits and minipigs to determine its residence time in key ocular tissues. The studies revealed that this compound has a remarkably long half-life in the vitreous humor, exceeding 100 days in both species.[5][6] This sustained ocular exposure is a critical attribute for a therapeutic intended for chronic retinal diseases like GA, as it supports the potential for an infrequent dosing schedule of every 3 to 6 months.[5][6]

| Species | Dose (per eye) | Tissue | Half-Life (t½) | Reference |

| Rabbit | 10, 50, 100 µg | Vitreous Humor, RPE/Choroid, Retina | >100 days (calculated from vitreous humor data) | [5][6] |

| Minipig | 200 µg | Vitreous Humor | 112.17 days | [6] |

| Minipig | 300 µg | Vitreous Humor | 117.18 days | [6] |

Preclinical Efficacy and Pharmacodynamics

RPE Protection in an Acute Oxidative Stress Model

To assess the durability of this compound's protective effect, a delayed-challenge study was conducted in a rabbit model of acute RPE injury induced by sodium iodate.[6] Animals received a single IVT injection of this compound, and the sodium iodate challenge was administered at various time points up to two months later. The results showed that a single dose of this compound provided significant and sustained protection of the RPE from cell death.[5][6]

| Dose (IVT) | Challenge Day (Post-Dose) | Outcome | Reference |

| 25 µg or 100 µg | Day 4, 14, 28, or 59 | Significant protection of RPE; reduced RPE loss quantified by fluorescein angiography compared to vehicle. | [6] |

Efficacy in a Chronic Dry AMD Model

The efficacy of this compound was further evaluated in a chronic mouse model designed to replicate key features of dry AMD pathology through exposure to cigarette smoke and a high-fat diet.[5][6] In this model, repeat administrations of this compound demonstrated a significant therapeutic effect on multiple markers of disease progression.[5]

| Treatment | Key Outcomes | Reference |

| Two administrations of ONL1204 (IVT) | 1. Preserved RPE morphology2. Reduced caspase-8 activity3. Decreased inflammation | [5][14] |

Experimental Protocols

Pharmacokinetic Studies

-

Species: Dutch-belted rabbits and Göttingen minipigs.[6]

-

Administration: A single intravitreal (IVT) injection of this compound (ONL1204) was administered.[6]

-

Dosing: Rabbits received 10, 50, or 100 µ g/eye ; minipigs received 200 or 300 µ g/eye .[6]

-

Sample Collection: Ocular tissues, including vitreous humor, retina, and RPE/choroid, were collected at specified time points over three months (e.g., Days 6, 28, and 88 for minipigs).[6]

-

Analysis: The concentration of ONL1204 in the collected tissues was measured to determine pharmacokinetic parameters, including half-life.[6]

Rabbit Sodium Iodate Pharmacodynamic Model

-

Species: Rabbits.[6]

-

Treatment Protocol: On Day 0, a single IVT injection of ONL1204 (25 µg or 100 µg) was administered to one eye, with the contralateral eye receiving a vehicle injection to serve as a control.[6]

-

Delayed Challenge: A systemic injection of sodium iodate, an agent toxic to the RPE, was administered on either Day 4, 14, 28, or 59 post-IVT injection.[6]

-

Efficacy Endpoint: The primary outcome was the extent of RPE loss, which was quantified using fluorescein angiography. The protective effect of ONL1204 was determined by comparing the area of RPE loss in the treated eye versus the vehicle-treated contralateral eye.[6]

Chronic Mouse Model of Dry AMD

-

Model Induction: A chronic model reflecting key aspects of the dry AMD phenotype was established in mice through long-term exposure to cigarette smoke and a high-fat diet.[5][6]

-

Treatment Protocol: Animals in the treatment group received two intravitreal administrations of ONL1204 during the study period.[5]

Summary and Clinical Outlook

The preclinical data for this compound (ONL1204) robustly support its development as a neuroprotective therapy for a range of retinal diseases. The compound has demonstrated a clear mechanism of action by inhibiting the Fas receptor, leading to significant protection of retinal cells and a reduction in inflammation in both acute and chronic disease models.[5][6][14] A key finding is the exceptionally long ocular half-life, which suggests that an infrequent intravitreal dosing regimen of every 3-6 months could be clinically viable, potentially reducing the treatment burden for patients with chronic conditions like Geographic Atrophy.[5][6][7]

These promising preclinical results have paved the way for clinical investigation. This compound has been evaluated in Phase 1 and 2 clinical trials for macula-off retinal detachment, progressing open-angle glaucoma, and Geographic Atrophy secondary to AMD, where early signals of efficacy and a favorable safety profile have been observed.[2][7][9][12] The strong preclinical foundation continues to support the ongoing clinical development of this compound as a novel, first-in-class treatment to preserve vision.[7]

References

- 1. ONL Therapeutics Announces Randomization of First Patient in Global Phase 2 GALAXY Trial of this compound (ONL1204) in Patients with Geographic Atrophy (GA) Associated with Dry AMD - BioSpace [biospace.com]

- 2. modernretina.com [modernretina.com]

- 3. ophthalmologytimes.com [ophthalmologytimes.com]

- 4. ONL Therapeutics to Report Clinical Data on ONL1204 in Podium Presentation at the Association for Research in Vision and Ophthalmology (ARVO) Annual Meeting - ONL Therapeutics [onltherapeutics.com]

- 5. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ONL Therapeutics Announces Randomization of First Patient [globenewswire.com]

- 8. ONL Therapeutics Receives U.S. FDA Clearance of Investigational New Drug Application for ONL1204 Ophthalmic Solution - ONL Therapeutics [onltherapeutics.com]

- 9. Fas Inhibition Shows Neuroprotective Benefit for GA | Retinal Physician [retinalphysician.com]

- 10. Fas ligand - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Fas–Fas Ligand: Checkpoint of T Cell Functions in Multiple Sclerosis [frontiersin.org]

- 12. ONL Therapeutics | Advancing Retinal Disease Therapies through Neuroprotection [onltherapeutics.com]

- 13. Dual Role of Fas/FasL-Mediated Signal in Peripheral Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Xelafaslatide: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Xelafaslatide, formerly known as ONL1204, is a pioneering first-in-class small peptide inhibitor of the Fas receptor, currently under investigation as a neuroprotective therapy for geographic atrophy (GA) associated with dry age-related macular degeneration (AMD). Developed by ONL Therapeutics, this innovative agent is designed to mitigate the cellular demise and inflammatory cascades that drive vision loss in a variety of retinal diseases. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, compiled from preclinical and early-stage clinical studies.

Core Mechanism of Action: Fas Pathway Inhibition

This compound's therapeutic potential is rooted in its ability to block the Fas receptor (also known as CD95), a key member of the tumor necrosis factor (TNF) receptor superfamily.[1] The activation of the Fas receptor triggers a signaling cascade that culminates in apoptosis, or programmed cell death, and promotes pro-inflammatory pathways.[1] In retinal diseases like GA, the upregulation and activation of the Fas receptor on photoreceptors and other retinal cells are believed to be a critical driver of pathology. By inhibiting this receptor, this compound aims to interrupt these destructive processes at their apex, thereby preserving retinal cell integrity and function.[1]

Pharmacokinetics: Preclinical Data

Comprehensive preclinical studies have characterized the ocular pharmacokinetic profile of this compound following intravitreal (IVT) administration in animal models. These studies have demonstrated a prolonged residence time in ocular tissues, suggesting the potential for infrequent dosing in a clinical setting.

Table 1: Preclinical Ocular Pharmacokinetics of this compound (ONL1204)

| Species | Dose | Tissue | Half-Life (t½) |

| Rabbit | 10, 50, or 100 µ g/eye | Vitreous Humor, RPE/Choroid, Retina | Approximately 100 days[2][3][4] |

| Minipig | 200 µ g/eye | Vitreous Humor | 112.17 days[2] |

| Minipig | 300 µ g/eye | Vitreous Humor | 117.18 days[2] |

Experimental Protocols: Pharmacokinetic Studies

Animal Models:

-

Dutch-belted rabbits and Göttingen minipigs were utilized to assess the ocular pharmacokinetics of this compound.[2][4]

Administration:

-

A single intravitreal (IVT) injection of this compound was administered at varying doses.[2]

Sample Collection:

-

Ocular tissues, including the vitreous humor, retina, and retinal pigment epithelium (RPE)/choroid, were collected at various time points over a three-month period.[2]

Bioanalysis:

-

The concentration of this compound in the collected tissues was quantified to determine its pharmacokinetic profile.[2]

References

- 1. modernretina.com [modernretina.com]

- 2. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration [mdpi.com]

- 3. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Models for Studying the Effects of Xelafaslatide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xelafaslatide (formerly ONL1204) is a novel small-molecule inhibitor of the Fas signaling pathway, a critical regulator of apoptosis, or programmed cell death.[1][2][3] In the context of retinal diseases, particularly geographic atrophy (GA) associated with dry age-related macular degeneration (AMD), the inhibition of Fas-mediated apoptosis in photoreceptors and retinal pigment epithelium (RPE) cells presents a promising therapeutic strategy.[1][4] This technical guide provides an in-depth overview of the core in vitro models and experimental protocols relevant for characterizing the effects of Fas inhibitors like this compound on retinal cells.

While specific preclinical in vitro data for this compound is not extensively published, this document outlines the established methodologies and models used to evaluate Fas inhibitors in the field of retinal research. The information presented here is based on publicly available scientific literature and provides a framework for designing and interpreting in vitro studies for this class of compounds.

Core In Vitro Models

The selection of an appropriate in vitro model is crucial for obtaining relevant and translatable data. For studying the effects of a Fas inhibitor on retinal cells, the following models are widely utilized:

| In Vitro Model | Description | Key Applications | Advantages | Limitations |

| Photoreceptor Cell Lines (e.g., 661W) | Immortalized mouse photoreceptor precursor cell line. | - High-throughput screening of Fas inhibitors.- Mechanistic studies of the Fas signaling pathway.- Assessment of apoptosis induction and inhibition. | - Easy to culture and maintain.- Genetically homogenous, leading to reproducible results. | - May not fully recapitulate the physiology of mature photoreceptors.- Lacks the complex cellular interactions of the native retina. |

| Retinal Pigment Epithelium (RPE) Cell Lines (e.g., ARPE-19) | Human RPE cell line. | - Investigating the protective effects of Fas inhibitors on RPE cells.- Studying oxidative stress-induced apoptosis. | - Well-characterized and widely used.- Relevant for studying diseases where RPE health is compromised, such as AMD. | - Can lose some key characteristics of native RPE with extensive passaging. |

| Organotypic Retinal Explants | Ex vivo cultures of intact retinal tissue from animal models. | - Studying the effects of Fas inhibitors in a more physiologically relevant, multi-layered retinal structure.- Assessing the preservation of retinal architecture and cell viability. | - Preserves the cellular organization and synaptic connections of the retina.- Allows for the study of interactions between different retinal cell types. | - Technically more challenging to prepare and maintain than cell lines.- Limited lifespan in culture. |

| Human iPSC-derived Retinal Organoids | Three-dimensional retinal structures differentiated from human induced pluripotent stem cells. | - Modeling human retinal development and disease.- Testing the efficacy and toxicity of compounds on human retinal tissue. | - Provides a human-relevant model with complex retinal cell types and organization.- Potential for personalized medicine studies. | - High cost and technical expertise required for generation and maintenance.- Variability between different iPSC lines and differentiation protocols. |

Key Experimental Protocols

Assessment of Apoptosis: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs. The incorporated fluorescent signal can then be visualized and quantified using fluorescence microscopy or flow cytometry.

Generalized Protocol for 661W Cells:

-

Cell Culture and Treatment:

-

Plate 661W cells in a suitable culture vessel (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

-

Induce apoptosis by treating the cells with a known Fas activator, such as Fas ligand (FasL) or an agonistic anti-Fas antibody, for a predetermined duration (e.g., 24 hours). A vehicle-treated group serves as a negative control.

-

In parallel, treat cells with the Fas activator in the presence of varying concentrations of the Fas inhibitor (e.g., this compound) to assess its protective effect.

-

-

Fixation and Permeabilization:

-

Gently wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with a solution of 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow the labeling reagents to access the nucleus.[5]

-

-

TUNEL Staining:

-

Wash the cells twice with deionized water.[5]

-

Equilibrate the cells with the TdT reaction buffer for 10 minutes.[5]

-

Prepare the TdT reaction cocktail containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions.

-

Incubate the cells with the TdT reaction cocktail in a humidified chamber at 37°C for 60 minutes, protected from light.[5]

-

-

Visualization and Quantification:

-

Wash the cells to remove unincorporated nucleotides.

-

Counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.

-

Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei in multiple fields of view for each treatment condition.

-

Measurement of Fas Signaling Activity: Caspase-8 Activity Assay

Caspase-8 is the initiator caspase in the Fas-mediated apoptosis pathway. Its activation is a direct indicator of Fas receptor engagement and signaling.

Principle: This assay utilizes a specific peptide substrate for caspase-8 that is conjugated to a colorimetric or fluorometric reporter molecule. When cleaved by active caspase-8, the reporter is released and can be quantified.

Generalized Protocol for Retinal Cell Lysates:

-

Cell Lysis:

-

Culture and treat retinal cells (e.g., 661W cells or retinal explants) as described in the TUNEL assay protocol.

-

Harvest the cells and wash them with cold PBS.

-

Lyse the cells using a chilled cell lysis buffer containing protease inhibitors to release the cellular contents, including active caspases.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.

-

-

Caspase-8 Activity Measurement:

-

Determine the protein concentration of each cell lysate to ensure equal loading.

-

In a microplate, add a defined amount of protein lysate from each sample.

-

Prepare a reaction mixture containing the caspase-8 specific substrate (e.g., IETD-pNA for colorimetric detection).

-

Add the reaction mixture to each well containing the cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, or as recommended by the assay kit manufacturer.

-

-

Data Analysis:

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

The signal intensity is directly proportional to the caspase-8 activity in the sample.

-

Calculate the fold-increase in caspase-8 activity in the treated samples relative to the untreated control.

-

Data Presentation

Quantitative data from in vitro studies of Fas inhibitors should be presented in a clear and structured format to facilitate comparison and interpretation. The following table provides an illustrative example of how such data could be summarized.

Disclaimer: The following data is hypothetical and for illustrative purposes only. It does not represent actual experimental results for this compound.

| Assay | Cell Model | Apoptosis Inducer | Generic Fas Inhibitor IC50 (nM) | Max Inhibition (%) |

| TUNEL Assay | 661W Cells | Fas Ligand (100 ng/mL) | 50 | 85 |

| Caspase-8 Activity | 661W Cells | Fas Ligand (100 ng/mL) | 25 | 95 |

| Cell Viability (MTT) | ARPE-19 Cells | Oxidative Stress (H2O2) | 100 | 70 |

| Caspase-3/7 Activity | Retinal Explants | Staurosporine | 75 | 80 |

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The Fas signaling pathway leading to apoptosis and its inhibition by this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating a Fas inhibitor in vitro.

References

- 1. Fas Inhibition Shows Neuroprotective Benefit for GA | Retinal Physician [retinalphysician.com]

- 2. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ophthalmologytimes.com [ophthalmologytimes.com]

- 4. Inhibition of Retinal Detachment-Induced Apoptosis in Photoreceptors by a Small Peptide Inhibitor of the Fas Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

A Technical Guide to Animal Models of Retinal Degeneration for Xelafaslatide Efficacy Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xelafaslatide (formerly ONL1204) is a small-molecule Fas inhibitor designed to protect retinal cells, including photoreceptors, from apoptosis.[1][2] Its mechanism of action centers on inhibiting the Fas receptor, a key regulator of the extrinsic apoptosis pathway, which has been implicated in the pathophysiology of various retinal degenerative diseases.[3][4][5] This technical guide provides an in-depth overview of the preclinical animal models and experimental methodologies utilized to evaluate the therapeutic potential of this compound in arresting retinal degeneration. The data presented herein is a synthesis of publicly available research.

Core Mechanism of Action: Fas Inhibition

The Fas receptor (also known as Apo-1 or CD95) is a transmembrane protein that, upon binding with its ligand (FasL), initiates a signaling cascade leading to programmed cell death, or apoptosis.[6][7] In retinal degenerative diseases, various stressors are thought to upregulate Fas receptor expression, leading to photoreceptor and retinal pigment epithelium (RPE) cell death.[5] this compound is designed to block this interaction, thereby preventing the activation of the downstream apoptotic cascade.[8]

Fas Signaling Pathway in Apoptosis

The binding of FasL to the Fas receptor triggers the recruitment of the adaptor protein Fas-Associated Death Domain (FADD). FADD, in turn, recruits procaspase-8 to form the Death-Inducing Signaling Complex (DISC).[6][7] Within the DISC, procaspase-8 is cleaved and activated. Activated caspase-8 can then directly cleave and activate downstream effector caspases, such as caspase-3, leading to the execution phase of apoptosis.[1] In some cell types, the signal is amplified through the mitochondrial (intrinsic) pathway via the cleavage of Bid, a Bcl-2 family protein.[9]

Animal Models for this compound Testing

A variety of animal models have been employed to assess the efficacy of this compound in preventing retinal cell death. These models can be broadly categorized into genetic, chemically-induced, and light-induced models of retinal degeneration.

Genetic Models of Inherited Retinal Degeneration (IRD)

Genetic models that mimic human inherited retinal diseases are crucial for evaluating mutation-independent therapeutic strategies.

-

rd10 Mouse: This model carries a missense mutation in the beta-subunit of rod phosphodiesterase 6 (Pde6b), leading to a relatively slow progression of rod photoreceptor degeneration, followed by cone death.[10][11] The slower degeneration in rd10 mice, with a peak of cell death around postnatal day 25 (P25), provides a wider therapeutic window for intervention compared to other models like the rd1 mouse.[10][12]

-

P23H Mouse: This transgenic model expresses a mutant human rhodopsin gene with a proline-to-histidine substitution at codon 23, one of the most common causes of autosomal dominant retinitis pigmentosa in North America.[13] This model exhibits a progressive loss of photoreceptors.

Chemically-Induced Retinal Degeneration Models

Chemically-induced models offer a way to induce acute and controlled retinal damage.

-

Sodium Iodate Rabbit Model: Intravenous administration of sodium iodate selectively damages the RPE, leading to secondary photoreceptor degeneration.[14] This model is useful for evaluating the protective effects of therapeutics on the RPE and photoreceptors.

-

Chronic Mouse Model of Dry AMD: Apolipoprotein B100 (apoB100) transgenic mice exposed to cigarette smoke (CS) and a high-fat diet (HFD) develop features characteristic of dry age-related macular degeneration (AMD), including RPE dysmorphology.[14][15]

Light-Induced Retinal Degeneration Model

Exposure to high-intensity light can induce acute photoreceptor damage and is a well-established model for studying retinal degeneration.[16][17] While not as prominently featured in the specific preclinical publications for this compound, this model is highly relevant for screening neuroprotective compounds.[16]

Experimental Protocols and Efficacy Data

The following sections detail the experimental designs and quantitative outcomes from preclinical studies of this compound (ONL1204).

Experimental Workflow for Preclinical Efficacy Testing

Protocol 1: this compound in rd10 and P23H Mice

-

Objective: To assess the neuroprotective effect of this compound on photoreceptor survival and function in genetic mouse models of retinitis pigmentosa.[13][18]

-

Animals: rd10 and P23H mice.

-

Drug Administration:

-

Efficacy Endpoints:

-

Apoptosis: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to quantify apoptotic photoreceptor cells.

-

Fas Pathway Activation: Caspase-8 activity assays.

-

Retinal Structure: Outer nuclear layer (ONL) thickness measurement via histology and spectral-domain optical coherence tomography (SD-OCT).

-

Visual Function: Electroretinography (ERG) to measure scotopic (rod-mediated) and photopic (cone-mediated) responses.

-

Immune Cell Activation: Immunohistochemical analysis.

-

Quantitative Efficacy Data Summary: rd10 and P23H Mice

| Parameter | Animal Model | Treatment Group | Control Group (Vehicle) | Outcome | Citation |

| TUNEL-Positive Photoreceptors | rd10 & P23H | Decreased | Higher | Reduced photoreceptor apoptosis | [13] |

| Caspase-8 Activity | rd10 & P23H | Decreased | Higher | Inhibition of Fas signaling cascade | [13] |

| Photoreceptor Cell Count/ONL Thickness | rd10 & P23H | Enhanced/Preserved | Reduced | Increased photoreceptor survival | [13] |

| Scotopic & Photopic ERG Response | rd10 & P23H | Improved | Lower | Preservation of visual function | [13] |

| Immune Cell Activation | rd10 & P23H | Reduced | Higher | Attenuation of neuroinflammation | [13] |

Protocol 2: this compound in a Rabbit Model of RPE Damage

-

Objective: To evaluate the protective effect of this compound on the retinal pigment epithelium (RPE).[14]

-

Animals: Dutch-belted rabbits.

-

Drug Administration: A single intravitreal injection of ONL1204 (e.g., 25 µg or 100 µg).

-

Induction of Degeneration: Intravenous administration of sodium iodate at various time points post-ONL1204 injection (e.g., Day 28) to challenge the RPE.[14]

-

Efficacy Endpoints:

-

RPE Integrity: Fluorescein angiography to quantify the area of RPE loss (lesion size).

-

Quantitative Efficacy Data Summary: Sodium Iodate Rabbit Model

| Parameter | Treatment Group (ONL1204) | Control Group (Untreated) | Outcome | Citation |

| Sodium Iodate-Induced Lesion Size | Significantly smaller | Larger | Significant protection of the RPE | [14] |

Protocol 3: this compound in a Chronic Mouse Model of Dry AMD

-

Objective: To assess the efficacy of repeated this compound administration in a chronic model mimicking features of dry AMD.[14][15]

-

Animals: apoB100 mice exposed to 6 months of cigarette smoke and a high-fat diet.

-

Drug Administration: Two intravitreal injections of ONL1204 administered 6 weeks apart.[14]

-

Efficacy Endpoints:

-

RPE Morphology: Immunostaining of RPE flatmounts with ZO-1 antibody to visualize cell margins.

-

Fas Pathway Activation: Caspase-8 activity measurement.

-

Inflammation: Assessment of inflammatory markers.

-

Quantitative Efficacy Data Summary: Chronic Dry AMD Mouse Model

| Parameter | Treatment Group (ONL1204) | Control Group | Outcome | Citation |

| RPE Morphology | Preserved | Dysmorphic RPE with varied cell shapes | Mitigation of RPE degeneration | [14] |

| Caspase-8 Activity | Reduced | Higher | Decreased apoptotic signaling | [14] |

| Inflammation | Decreased | Higher | Reduced inflammation | [14] |

Protocol 4: Light-Induced Retinal Degeneration (General Protocol)

While specific data for this compound in this model is not detailed in the provided search results, a general protocol for this widely used screening model is as follows:

-

Objective: To induce acute photoreceptor damage to screen for neuroprotective agents.[16][19][20]

-

Animals: Typically albino mice (e.g., BALB/c) or pigmented mice (e.g., C57BL/6J).[20]

-

Procedure:

-

Dark adapt animals for a period (e.g., 18-24 hours).[19][20]

-

Dilate pupils with a mydriatic agent (e.g., tropicamide).[10][19]

-

Expose conscious, unrestrained animals to a bright, controlled light source (e.g., white LED, 10-100k lux) for a defined duration (e.g., 3-4 hours).[19][20][21]

-

Return animals to normal light/dark cycle for a follow-up period (e.g., 7 days).[16]

-

-

Potential Efficacy Endpoints for this compound Testing:

Conclusion

The preclinical data strongly supports the therapeutic potential of this compound as a neuroprotective agent in a variety of retinal degeneration models. The consistent findings across genetic and chemically-induced models demonstrate that by inhibiting the Fas receptor, this compound effectively reduces photoreceptor and RPE cell death, preserves retinal structure and function, and mitigates inflammation.[13][14] These robust preclinical results have provided the foundation for the ongoing clinical development of this compound for retinal diseases such as geographic atrophy.[2] The animal models and experimental protocols detailed in this guide represent the critical methodologies for evaluating Fas inhibitors and other neuroprotective agents in the field of retinal drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. ophthalmologytimes.com [ophthalmologytimes.com]

- 3. modernretina.com [modernretina.com]

- 4. reviewofophthalmology.com [reviewofophthalmology.com]

- 5. Cell Death in AMD: The Rationale for Targeting Fas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis - Wikipedia [en.wikipedia.org]

- 7. Fas Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 8. pharmasalmanac.com [pharmasalmanac.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Electrophysiological and Histologic Evaluation of the Time Course of Retinal Degeneration in the rd10 Mouse Model of Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IRetinal Organization in the retinal degeneration 10 (rd10) Mutant Mouse: a Morphological and ERG Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Preservation of retinal structure and function in two mouse models of inherited retinal degeneration by ONL1204, an inhibitor of the Fas receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. White Light Damage-Induced Retinal Degeneration - Experimentica [experimentica.com]

- 17. Light damage as a model of retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. Accessible LED Lightbox for Light-induced Retinal Damage in Pigmented Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. Light-induced retinal degeneration [bio-protocol.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dry age-related macular degeneration (AMD), particularly in its advanced form of geographic atrophy (GA), presents a significant challenge in ophthalmology due to the progressive loss of retinal pigment epithelium (RPE) and photoreceptors, leading to irreversible vision loss. Xelafaslatide (formerly ONL1204), a novel small-molecule Fas inhibitor, is emerging as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound for the treatment of dry AMD. It includes a detailed examination of its mechanism of action, a summary of clinical trial data, in-depth experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target: The Fas Pathway

This compound is a first-in-class small peptide inhibitor of the Fas receptor, a member of the tumor necrosis factor (TNF) receptor superfamily.[1][2] The Fas pathway is a key signaling cascade that mediates apoptosis, or programmed cell death. In the context of dry AMD, the activation of the Fas pathway is implicated in the death of crucial retinal cells, including photoreceptors and the RPE.[3] By blocking the Fas receptor, this compound aims to interrupt this apoptotic cascade and preserve the integrity and function of the retina.

Mechanism of Action

The binding of Fas ligand (FasL) to the Fas receptor on the surface of retinal cells triggers a signaling cascade that culminates in apoptosis. This process is believed to be a significant contributor to the progressive cell death observed in geographic atrophy. This compound is designed to competitively inhibit the binding of FasL to the Fas receptor, thereby preventing the initiation of the downstream apoptotic signaling.

Figure 1: this compound's Inhibition of the Fas-Mediated Apoptotic Pathway.

Clinical Development

This compound is currently being evaluated in clinical trials for its safety and efficacy in treating geographic atrophy associated with dry AMD.

Phase 1b Clinical Trial (NCT04744662)

A Phase 1b multicenter, randomized, controlled, multi-dose study was conducted to evaluate the safety and tolerability of ONL1204 (this compound) Ophthalmic Solution in patients with GA.[4] The study consisted of two components: an open-label dose-escalation (OL/DE) part and a natural history/treatment (NH/Tx) part.[5]

Data Presentation

| Study Component | Treatment Group | N | Dosing Regimen | Primary Outcome: Reduction in GA Lesion Growth at 6 Months |

| Open-Label Dose Escalation | Single injection of ONL1204 | - | Single intravitreal injection | 42% average reduction compared to the untreated fellow eye[1][2] |

| Natural History/Treatment | Low Dose (50 µg ONL1204) | 3 | Two injections, 12 weeks apart | 24% reduction in the rate of GA lesion growth compared to sham[1] |

| High Dose (200 µg ONL1204) | 6 | Two injections, 12 weeks apart | 50% reduction in the rate of GA lesion growth compared to sham[1][2] | |

| Sham Injection | 5 | Two injections, 12 weeks apart | Baseline for comparison |

Table 1: Summary of Quantitative Efficacy Data from the Phase 1b Clinical Trial of this compound.

Note: The number of patients (N) in the open-label dose-escalation component was not specified in the available resources. Data for the NH/Tx component is based on the 14 patients who completed the end-of-study visit.[5]

Exploratory Endpoints:

An exploratory analysis of optical coherence tomography (OCT) biomarkers was performed.[5] Key findings include:

-

Less Lesion Growth: ONL1204-treated eyes showed less depletion growth compared to fellow and sham eyes.[5]

-

Reduced RPE at Risk: The sham-treated arm showed a higher growth of retinal pigment epithelium (RPE) area at risk (RPE area < 15 µm).[5]

-

Increased Retinal Thickness: ONL1204-treated eyes exhibited an increase in retinal thickness in a 0.1mm ring around the lesion over time, whereas fellow and sham eyes showed consistent thinning.[5]

Phase 2 GALAXY Trial (NCT06659445)

Building on the promising results of the Phase 1b study, ONL Therapeutics has initiated a global Phase 2 clinical trial named GALAXY.[6] This multicenter, randomized, double-masked, sham-controlled study will further evaluate the efficacy and safety of this compound in a larger patient population.[6]

| Parameter | Details |

| Enrollment | Approximately 324 patients |

| Treatment Arms | 3 experimental arms: 2 dose levels and 2 treatment frequencies (every 12 or 24 weeks) |

| Primary Endpoint | Rate of growth of the GA lesion area assessed by fundus autofluorescence (FAF) at 48 weeks |

Table 2: Key Design Elements of the Phase 2 GALAXY Trial.

Preclinical Evidence

The therapeutic rationale for targeting the Fas pathway in dry AMD is supported by a body of preclinical research in various animal models of retinal degeneration.

Sodium Iodate-Induced Retinal Degeneration Model

A commonly used animal model to mimic the RPE and photoreceptor degeneration seen in dry AMD involves the systemic administration of sodium iodate (NaIO3).

Figure 2: Experimental Workflow for Preclinical Evaluation of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of Fas inhibitors for retinal degeneration.

Sodium Iodate-Induced Retinal Degeneration in Mice

Objective: To create a model of RPE and photoreceptor degeneration that mimics key features of dry AMD.

Materials:

-

C57Bl/6J mice (7-8 weeks old)

-

Sodium iodate (NaIO3) solution in sterile saline

-

Insulin syringes for intraperitoneal injection

Protocol:

-

Prepare a stock solution of NaIO3 in sterile saline. The concentration should be calculated to deliver the desired dose (e.g., 50 mg/kg) in a standard injection volume.

-

Weigh each mouse to determine the precise volume of NaIO3 solution to be injected.

-

Administer a single intraperitoneal (IP) injection of the NaIO3 solution.

-

Monitor the animals for any signs of systemic toxicity.

-

At predetermined time points (e.g., 24 hours, 3 days, 1, 2, 3, and 4 weeks post-injection), perform functional and structural assessments.

Intravitreal Injection in Mice

Objective: To deliver a therapeutic agent (e.g., this compound) directly to the vitreous of the mouse eye.

Materials:

-

Anesthetized mouse

-

Topical proparacaine for local anesthesia

-

30-gauge needle for creating a pilot hole

-

Hamilton syringe with a 33- or 34-gauge blunt-tipped needle

-

Therapeutic agent solution (e.g., this compound)

-

Microscope for visualization

Protocol:

-

Anesthetize the mouse according to approved institutional protocols.

-

Place the mouse under a microscope to visualize the eye.

-

Apply a drop of topical proparacaine to the cornea.

-

Using a 30-gauge needle, create a small incision through the sclera, just posterior to the limbus.

-

Carefully insert the blunt-tipped Hamilton syringe needle through the incision into the vitreous cavity, avoiding the lens.

-

Slowly inject a small volume (typically 1-2 µL) of the therapeutic solution into the vitreous.

-

Slowly withdraw the needle.

-

Apply a topical antibiotic ointment to the eye to prevent infection.

TUNEL Staining of Retinal Sections

Objective: To detect apoptotic cells in retinal tissue sections by labeling the 3'-hydroxyl ends of DNA fragments.

Materials:

-

Paraffin-embedded retinal sections on slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Proteinase K solution

-

TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)

-

Fluorescence microscope

Protocol:

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene to remove paraffin.

-

Rehydrate the sections by incubating in a series of decreasing ethanol concentrations (100%, 95%, 80%, 70%) and finally in distilled water.

-

-

Permeabilization:

-

Incubate the sections with Proteinase K working solution (e.g., 20 µg/mL in PBS) for 7-10 minutes at 37°C to permeabilize the tissue.

-

Rinse with PBS.

-

-

TUNEL Reaction:

-

Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

-

Apply the TUNEL reaction mixture to the sections and incubate in a humidified chamber for 60 minutes at 37°C.

-

-

Washing and Counterstaining:

-

Rinse the sections with PBS.

-

(Optional) Counterstain the nuclei with a fluorescent dye like DAPI or Hoechst.

-

-

Imaging:

-

Mount the slides with an appropriate mounting medium.

-

Visualize and capture images using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength.

-

Conclusion and Future Directions

This compound, with its targeted inhibition of the Fas-mediated apoptotic pathway, represents a novel and promising therapeutic strategy for the treatment of dry AMD, particularly geographic atrophy. The positive safety and efficacy signals from the Phase 1b clinical trial provide a strong rationale for its continued development. The ongoing Phase 2 GALAXY trial will be crucial in further defining the therapeutic potential of this compound. Future research should continue to explore the long-term safety and efficacy of this compound, as well as its potential in combination with other therapeutic modalities for a multifaceted approach to managing this debilitating disease. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers and clinicians working to advance the treatment of dry AMD.

References

- 1. Proposed model of Fas-mediated death of photoreceptors under light stress [pfocr.wikipathways.org]

- 2. Fas Inhibition Shows Neuroprotective Benefit for GA | Retinal Physician [retinalphysician.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. [PDF] Sodium iodate induced retinal degeneration: new insights from an old model | Semantic Scholar [semanticscholar.org]

Cellular Pathways Modulated by Xelafaslatide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xelafaslatide (formerly ONL1204) is a first-in-class small peptide inhibitor of the Fas receptor (CD95/APO-1), a key regulator of apoptosis and inflammation. This document provides an in-depth technical overview of the cellular pathways modulated by this compound, with a focus on its therapeutic potential in retinal diseases characterized by photoreceptor and retinal pigment epithelium (RPE) cell death. Preclinical and clinical data indicate that by inhibiting the Fas signaling cascade, this compound effectively reduces caspase-8 activation, mitigates photoreceptor apoptosis, and diminishes inflammation, thereby preserving retinal structure and function. This guide summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the implicated signaling pathways.

Introduction to this compound and its Target: The Fas Receptor

This compound is a 12-amino acid synthetic peptide designed to competitively inhibit the binding of Fas ligand (FasL) to the Fas receptor.[1][2] The Fas receptor is a transmembrane protein belonging to the tumor necrosis factor (TNF) receptor superfamily.[2][3] Its activation by FasL initiates a signaling cascade that plays a critical role in programmed cell death (apoptosis) and inflammation.[3][4] Dysregulation of the Fas pathway is implicated in the pathophysiology of various retinal diseases, including geographic atrophy (GA) associated with age-related macular degeneration (AMD), retinal detachment, and glaucoma.[1][5][6] this compound's mechanism of action is centered on the neuroprotection of key retinal cells, including photoreceptors and the RPE, by blocking the pro-apoptotic and pro-inflammatory signals mediated by the Fas receptor.[1][5]

The Fas Signaling Pathway and its Modulation by this compound

The binding of FasL to the Fas receptor triggers the recruitment of the adaptor protein Fas-associated death domain (FADD). FADD, in turn, recruits pro-caspase-8, leading to the formation of the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules undergo proximity-induced dimerization and auto-activation. Activated caspase-8 then initiates a downstream caspase cascade, culminating in the execution of apoptosis. This compound, by inhibiting the initial FasL-Fas interaction, prevents the formation of the DISC and subsequent downstream signaling.

Apoptotic Pathway Modulation

Preclinical studies have demonstrated that this compound and its precursor, Met12, effectively inhibit the key steps in the Fas-mediated apoptotic pathway in retinal cells.

-

Inhibition of Caspase-8 Activation: A hallmark of Fas signaling is the activation of the initiator caspase-8. Studies in rodent models of retinal degeneration and in cell culture have shown that treatment with a Fas inhibitor significantly reduces caspase-8 activity.[6][7]

-

Reduction of Photoreceptor Apoptosis: The anti-apoptotic effect of Fas inhibition has been quantified using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay, which detects DNA fragmentation, a characteristic of late-stage apoptosis. Treatment with ONL1204 resulted in a decreased number of TUNEL-positive photoreceptors in mouse models of inherited retinal degeneration.[6]

-

Preservation of Retinal Structure: By inhibiting apoptosis, this compound helps preserve the structure of the retina. In a rat model of retinal detachment, treatment with the Fas inhibitor Met12 led to a significant increase in the outer nuclear layer (ONL) thickness and photoreceptor cell counts.[8]

Inflammatory Pathway Modulation

Beyond its role in apoptosis, the Fas receptor can also activate pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways. Fas activation can lead to the production of inflammatory cytokines and chemokines.[4]

-

Reduction of Inflammatory Cytokines: In a clinical study involving patients with macula-off rhegmatogenous retinal detachment, vitreous samples taken after ONL1204 administration showed a trend toward the reduction of several Fas-regulated cytokines, including MCP-1.[5]

-

Decreased Microglial/Macrophage Activation: In a mouse model of chronic smoke exposure to induce AMD-like pathology, Fas inhibition was shown to reduce the number of Iba1-positive cells (a marker for microglia and macrophages) in the retina, indicating a reduction in the inflammatory response.[7]

While direct studies on the effect of this compound on NF-κB and MAPK signaling in retinal cells are not yet published, the observed reduction in inflammatory markers strongly suggests a modulatory role.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data from preclinical and clinical studies of this compound (ONL1204) and its precursor, Met12.

Table 1: Preclinical Efficacy of Fas Inhibition in Retinal Disease Models

| Parameter | Model | Treatment | Result | Reference |

| Caspase-8 Activity | Chronic Smoke Exposure (Mouse) | Fas Inhibitor | 35.6% decrease vs. vehicle (1.54 vs. 2.39 RFU/cell) | [7] |

| Caspase-3 Activity | Retinal Detachment (Rat) | Met12 (50 µg) | ~50% reduction vs. vehicle | [8] |

| TUNEL-positive Photoreceptors | rd10 Mouse Model | ONL1204 | Significant decrease vs. vehicle | [6] |

| Outer Nuclear Layer (ONL) Cell Count | Retinal Detachment (Rat) | Met12 | 37% increase vs. mMet-injected retinas | [8] |

| Outer Nuclear Layer (ONL) Thickness | Retinal Detachment (Rat) | Met12 | 27% increase vs. mMet-injected retinas | [8] |

| Caspase-8 Activity Inhibition (in vitro) | 661W Photoreceptor Cells | Met12-citrate | IC50 of approximately 20 µM | [9] |

Table 2: Clinical Efficacy of this compound (ONL1204) in Geographic Atrophy (Phase 1b Study)

| Parameter | Treatment Group | Result | Reference |

| GA Lesion Growth Rate Reduction | Single injection vs. fellow untreated eye | 42% reduction at 6 months | [2][3] |

| GA Lesion Growth Rate Reduction | Two injections (high dose) vs. sham | 50% reduction at 6 months | [2][3] |

| GA Lesion Growth Rate Reduction | Two injections (low dose) vs. sham | 24% reduction at 6 months | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of Fas inhibitors.

Caspase-8 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-8, a key enzyme in the Fas signaling pathway.

-

Sample Preparation: Prepare cell lysates from retinal tissue or cultured photoreceptor cells treated with or without the Fas inhibitor.

-

Substrate Addition: Add a colorimetric caspase-8 substrate, such as Ac-IETD-pNA (acetyl-isoleucyl-glutamyl-threonyl-aspartyl-p-nitroanilide), to the cell lysates.

-

Incubation: Incubate the mixture to allow active caspase-8 to cleave the substrate, releasing the p-nitroaniline (pNA) chromophore.

-

Measurement: Measure the absorbance of the solution at 405 nm using a spectrophotometer. The absorbance is directly proportional to the caspase-8 activity.

-

Data Analysis: Normalize the caspase-8 activity to the total protein concentration of the lysate.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Tissue Preparation: Fix and section retinal tissue from experimental animals.

-

Permeabilization: Permeabilize the tissue sections to allow entry of the labeling reagents.

-

TdT Labeling: Incubate the sections with a solution containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

-

Counterstaining: Counterstain the sections with a nuclear dye (e.g., DAPI) to visualize all cell nuclei.

-

Imaging: Visualize the sections using fluorescence microscopy. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength.

-

Quantification: Count the number of TUNEL-positive cells in the outer nuclear layer and express it as a percentage of the total number of cells (as determined by DAPI staining).

Co-Immunoprecipitation (Co-IP) for DISC Analysis

This technique is used to demonstrate the interaction between proteins in the Death-Inducing Signaling Complex (DISC).

-

Cell Lysis: Lyse retinal cells under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific for a component of the DISC (e.g., an anti-Fas antibody).

-

Complex Capture: Add protein A/G-coupled beads to the lysate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the captured protein complexes from the beads.

-